Molecular Size and Drug-Likeness Differentiation vs. Upidosin (Rec 15/2739)
The target compound (MW 359.38, LogP 2.88, 3 rotatable bonds) is substantially smaller and more compact than Upidosin (MW 511.61, estimated LogP >4, 11 rotatable bonds), the closest well-characterized chromone-8-carboxamide sharing the identical 3-methyl-2-phenyl-chromone-4-one core [1]. This translates to a 30% lower molecular weight, at least 1.5 log-unit lower lipophilicity, and 73% fewer rotatable bonds, placing the target compound well within Lipinski Rule-of-Five space (MW <500, LogP <5, HBD ≤5, HBA ≤10 — all criteria satisfied) while Upidosin exceeds the MW threshold. The polar surface area difference (73.22 vs. ~79 Ų estimated for Upidosin) further indicates superior passive permeability potential for the target compound .
| Evidence Dimension | Physicochemical properties affecting oral bioavailability and membrane permeability |
|---|---|
| Target Compound Data | MW 359.38; LogP 2.88; PSA 73.22 Ų; HBD 1; HBA 4; Rotatable bonds 3; Ro5 violations: 0 |
| Comparator Or Baseline | Upidosin: MW 511.61; estimated LogP ~4.2; estimated PSA ~79 Ų; HBD 1; HBA 7; Rotatable bonds 11; Ro5 violations: 1 (MW >500) |
| Quantified Difference | ΔMW: -152.23 (30% reduction); ΔLogP: ~-1.3 log units; ΔRotatable bonds: -8 (73% fewer); ΔPSA: ~-6 Ų |
| Conditions | Calculated physicochemical properties: ChemBase (target compound) vs. DrugBank/10xChem published data (Upidosin). Conditions: pH 7.4, standard computational parameters. |
Why This Matters
For screening library procurement, the target compound's superior drug-likeness profile makes it a more versatile starting point for lead optimization across multiple target classes, without the pharmacokinetic liabilities inherent to the larger, more lipophilic piperazine-containing analogs.
- [1] ChemBase. 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide. ChemBase ID: 225887. Calculated properties: LogP 2.88; PSA 73.22 Ų; HBD 1; HBA 4; Rotatable bonds 3; Ro5 violations: 0. View Source
